Epilupeol

Catalog No.
S527269
CAS No.
4439-99-0
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epilupeol

CAS Number

4439-99-0

Product Name

Epilupeol

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1

InChI Key

MQYXUWHLBZFQQO-ISZJTHHZSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

solubility

Soluble in DMSO

Synonyms

Epilupeol

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C

The exact mass of the compound Epilupeol is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epilupeol (3-epi-lupeol, CAS 4439-99-0) is a naturally occurring pentacyclic triterpenoid characterized by a lupane skeleton with a specific 3-alpha-hydroxyl stereocenter. With a molecular weight of 426.70 g/mol and a topological polar surface area (TPSA) of 20.20 Ų, it is a highly lipophilic compound soluble in standard organic solvents such as DMSO and chloroform [1]. In industrial and laboratory procurement, epilupeol is primarily sourced as a high-purity analytical standard for botanical resin authentication, a stereospecific precursor for semisynthetic anti-inflammatory derivatives, and a benchmark compound in macrophage-based in vitro assays [2]. Its utility hinges entirely on its precise stereochemistry, which dictates distinct binding kinetics and derivatization pathways compared to its more abundant 3-beta epimer, lupeol.

Substituting epilupeol with the more commonly available lupeol (3-beta-lupeol) or generic triterpene mixtures fundamentally compromises assay reproducibility and synthetic outcomes. The inversion of the hydroxyl group at the C-3 position from beta to alpha alters the molecule's steric bulk and hydrogen-bonding trajectory [1]. In drug discovery, this stereochemical difference dictates the spatial orientation of the molecule within enzyme active sites, such as COX-2, rendering lupeol-derived analogs structurally and functionally divergent from epilupeol-derived compounds [1]. Furthermore, for botanical quality control, epilupeol serves as a unique species-identifying biomarker; replacing it with generic lupane standards eliminates the ability to chemically differentiate high-value resins like Boswellia frereana from lower-cost adulterants [2].

Superior Nitric Oxide (NO) Inhibition in Macrophage Models

In comparative in vitro assays using LPS-activated RAW 264.7 macrophages, epilupeol demonstrated significantly higher potency in inhibiting nitric oxide (NO) production than closely related pentacyclic triterpenes [1]. Epilupeol achieved an IC50 of 8.98 µM, whereas α-amyrin required a nearly twofold higher concentration (IC50 = 15.5 µM) to achieve the same inhibitory effect [1]. This quantitative advantage makes epilupeol a preferred baseline standard for evaluating novel anti-inflammatory formulations.

Evidence DimensionNO production inhibition (IC50)
Target Compound Data8.98 µM
Comparator Or Baselineα-amyrin (15.5 µM)
Quantified Difference42% lower IC50 (higher potency) for Epilupeol
ConditionsLPS-activated RAW 264.7 macrophages

Procurement of epilupeol provides a more potent and accurate positive control for NO-inhibition assays compared to standard α-amyrin.

Enhanced In Vivo Efficacy in TPA-Induced Edema Models

When evaluated for topical anti-inflammatory efficacy in murine models of TPA-induced auricular edema, epilupeol outperformed other naturally occurring lupane derivatives [1]. Epilupeol exhibited an IC50 of 0.83 µmol/ear, demonstrating superior edema inhibition compared to lupenone (IC50 = 1.05 µmol/ear) and α-amyrin acetate (IC50 = 1.17 µmol/ear) [1]. This establishes epilupeol as a highly active scaffold for dermatological and topical anti-inflammatory drug development.

Evidence DimensionTPA-induced edema inhibition (IC50)
Target Compound Data0.83 µmol/ear
Comparator Or BaselineLupenone (1.05 µmol/ear)
Quantified Difference21% lower IC50 for Epilupeol
ConditionsTPA-induced auricular edema in mouse models

Buyers developing topical anti-inflammatory agents should prioritize the epilupeol scaffold over lupenone due to its quantitatively superior in vivo efficacy.

Stereospecific Precursor Suitability for Seco-A Triterpene Derivatives

The 3-alpha stereocenter of epilupeol provides a unique synthetic starting point for generating seco-A triterpene derivatives that cannot be accessed using lupeol [1]. When derivatized into trans-4-hydroxy-L-proline methyl esters, the epilupeol-derived compound effectively blocked IL-6 secretion with an IC50 of 11.1 µM and NO production with an IC50 of 23.2 µM[1]. Molecular docking confirms that the specific conformation dictated by the epilupeol backbone allows for distinct interactions within the COX-2 catalytic site compared to standard lupane derivatives [1].

Evidence DimensionIL-6 secretion inhibition (IC50) of derivatives
Target Compound DataEpilupeol-derived ester (11.1 µM)
Comparator Or BaselineIndomethacin baseline (44.2% inhibition at 84.0 µM)
Quantified DifferenceEpilupeol derivative shows high potency (IC50 11.1 µM) vs weak inhibition by standard indomethacin
ConditionsLPS-stimulated macrophages

Chemists must procure the exact 3-epi isomer to access these specific highly active seco-A derivative conformations.

Definitive Analytical Biomarker for Boswellia frereana Authentication

In the phytochemical analysis and commercial authentication of frankincense resins, epilupeol serves as a definitive species-identifying marker [1]. Analytical studies demonstrate that epilupeol is uniquely characteristic of methanolic extracts of Boswellia frereana (African frankincense), whereas it is absent in Boswellia carterii and Boswellia sacra, which are instead characterized by lupeolic acid [1]. Utilizing epilupeol as an analytical standard allows for the precise differentiation of premium B. frereana from other Boswellia species.

Evidence DimensionPresence as a species-specific biomarker
Target Compound DataPresent exclusively in B. frereana
Comparator Or BaselineLupeolic acid (Present in B. carterii / B. sacra)
Quantified DifferenceBinary differentiation (Presence vs. Absence) for species authentication
ConditionsChromatographic profiling of methanolic resin extracts

Procurement of high-purity epilupeol is strictly required for QA/QC labs to validate the authenticity and commercial value of Boswellia frereana resins.

Analytical Standards for Botanical Authentication

Essential for quality control laboratories needing to chemically differentiate Boswellia frereana from other frankincense species or to analytically profile Bursera copallifera resins [3].

Scaffold for Anti-Inflammatory Drug Design

Ideal starting material for medicinal chemists synthesizing seco-A triterpene derivatives or targeting COX-2 and IL-6 pathways, where the 3-alpha-OH stereochemistry is critical for proper active site binding [2].

Positive Control in Macrophage Assays

Highly potent benchmark compound for in vitro NO-inhibition assays, offering superior baseline metrics compared to alpha-amyrin [1].

Topical Formulation Research

Selected as an active pharmaceutical ingredient (API) candidate or lead compound in dermatological research due to its proven, superior efficacy in reducing TPA-induced edema compared to lupenone [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.9

Exact Mass

426.3862

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E8SUT3IMRZ

Wikipedia

Epilupeol

Dates

Last modified: 02-18-2024
1: Sánchez-Ramos M, Bahena SM, Romero-Estrada A, Bernabé-Antonio A, Cruz-Sosa F, Gonzálesssz-Christen J, Acevedo-Fernández JJ, Perea-Arango I, Alvarez L. Establishment and Phytochemical Analysis of a Callus Culture from Ageratina pichinchensis (Asteraceae) and Its Anti-Inflammatory Activity. Molecules. 2018 May 25;23(6). pii: E1258. doi: 10.3390/molecules23061258. PubMed PMID: 29799442.
2: Romero-Estrada A, Maldonado-Magaña A, González-Christen J, Bahena SM, Garduño-Ramírez ML, Rodríguez-López V, Alvarez L. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera. BMC Complement Altern Med. 2016 Oct 26;16(1):422. PubMed PMID: 27784308; PubMed Central PMCID: PMC5081879.
3: Al Musayeib NM, Mothana RA, Gamal AA, Al-Massarani SM, Maes L. In vitro antiprotozoal activity of triterpenoid constituents of Kleinia odora growing in Saudi Arabia. Molecules. 2013 Jul 31;18(8):9207-18. doi: 10.3390/molecules18089207. PubMed PMID: 23912274.
4: Gutiérrez-Nicolás F, Gordillo-Román B, Oberti JC, Estévez-Braun A, Ravelo AG, Joseph-Nathan P. Synthesis and anti-HIV activity of lupane and olean-18-ene derivatives. Absolute configuration of 19,20-epoxylupanes by VCD. J Nat Prod. 2012 Apr 27;75(4):669-76. doi: 10.1021/np200910u. Epub 2012 Mar 30. PubMed PMID: 22462772.
5: Jahan I, Rahman MS, Rahman MZ, Kaisar MA, Islam MS, Wahab A, Rashid MA. Chemical and biological investigations of Delonix regia (Bojer ex Hook.) Raf. Acta Pharm. 2010 Jun;60(2):207-15. doi: 10.2478/v10007-010-0018-7. PubMed PMID: 21134857.
6: Puapairoj P, Naengchomnong W, Kijjoa A, Pinto MM, Pedro M, Nascimento MS, Silva AM, Herz W. Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. Planta Med. 2005 Mar;71(3):208-13. PubMed PMID: 15770539.
7: Akihisa T, Franzblau SG, Ukiya M, Okuda H, Zhang F, Yasukawa K, Suzuki T, Kimura Y. Antitubercular activity of triterpenoids from Asteraceae flowers. Biol Pharm Bull. 2005 Jan;28(1):158-60. PubMed PMID: 15635183.

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